molecular formula C8H11N3 B1380700 4-Cyclopropyl-2-methylpyrimidin-5-amine CAS No. 1368136-90-6

4-Cyclopropyl-2-methylpyrimidin-5-amine

Cat. No. B1380700
M. Wt: 149.19 g/mol
InChI Key: ZVEZURZSOZXBKG-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methylpyrimidin-5-amine is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol . It is commonly used in scientific research across a variety of fields.


Molecular Structure Analysis

The InChI code for 4-Cyclopropyl-2-methylpyrimidin-5-amine is 1S/C8H11N3/c1-5-10-4-7(9)8(11-5)6-2-3-6/h4,6H,2-3,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Structural Analysis and Chemical Properties

The compound 4-cyclopropyl-2-methylpyrimidin-5-amine, known for its role in the fungicide cyprodinil, has been analyzed for its crystal structure. The study highlighted the dihedral angles between the pyrimidine ring and adjacent groups, providing insights into the compound's molecular conformation and interactions, such as weak π–π interactions facilitating chain formation in crystals (Jeon, Kang, Cho, & Kim, 2015).

Chemical Synthesis and Modifications

Chemical synthesis research has explored modifications to the core structure of 4-cyclopropyl-2-methylpyrimidin-5-amine, aiming to enhance its pharmacological properties. For instance, the amination of dibromopyridines with potassium amide in liquid ammonia leads to the formation of derivatives, including 4-amino-2-methylpyrimidine, underlining the versatility of this compound in synthetic chemistry (Streef & Hertog, 2010).

Application in Drug Discovery

Research into aminopyrimidine derivatives as partial agonists for serotonin receptors signifies the potential of 4-cyclopropyl-2-methylpyrimidin-5-amine derivatives in therapeutic applications. By modifying the compound's structure, researchers aim to improve its metabolic stability and pharmacological efficacy, indicating its role in developing novel therapeutics (Dounay et al., 2009).

Crystallography and Molecular Interactions

Further structural analyses have been conducted to understand the compound's interactions and stability better. For example, the study of regioselective displacement reactions and the resulting crystal structures has provided detailed insights into the molecular geometry and hydrogen bonding patterns, which are critical for designing compounds with desired chemical and physical properties (Doulah et al., 2014).

properties

IUPAC Name

4-cyclopropyl-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-5-10-4-7(9)8(11-5)6-2-3-6/h4,6H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEZURZSOZXBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-2-methylpyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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